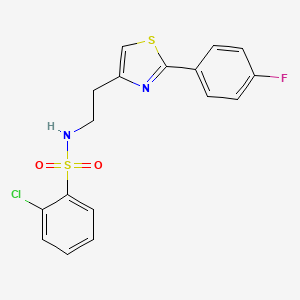
2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a thiazole ring substituted with a 4-fluorophenyl group and an ethyl chain linked to a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde, thioamide, and 2-chloroethylamine.
Formation of Thiazole Ring: The thiazole ring is typically formed via a Hantzsch thiazole synthesis, where 4-fluorobenzaldehyde reacts with thioamide under acidic conditions.
Ethyl Chain Introduction: The 2-chloroethylamine is then introduced to the thiazole ring through a nucleophilic substitution reaction.
Sulfonamide Formation: Finally, the benzenesulfonamide moiety is attached via a sulfonyl chloride intermediate, reacting with the amine group on the ethyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This includes:
Batch Reactors: For controlled synthesis of the thiazole ring.
Continuous Flow Reactors: For efficient nucleophilic substitution and sulfonamide formation.
Purification: Using techniques like recrystallization, chromatography, and distillation to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted ethyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Antimicrobial Agents: Investigated for antibacterial and antifungal properties.
Enzyme Inhibitors: Potential inhibitors of enzymes due to the presence of the sulfonamide group.
Medicine
Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in oncology and infectious diseases.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzyme activity. The thiazole ring and fluorophenyl group contribute to binding affinity and specificity, interacting with hydrophobic pockets and aromatic residues in the target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- 2-chloro-N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- 2-chloro-N-(2-(2-(4-nitrophenyl)thiazol-4-yl)ethyl)benzenesulfonamide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in the 4-fluorophenyl group enhances the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
- Thiazole Ring : The thiazole ring provides a rigid structure that can enhance binding specificity to biological targets.
Propiedades
IUPAC Name |
2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2S2/c18-15-3-1-2-4-16(15)25(22,23)20-10-9-14-11-24-17(21-14)12-5-7-13(19)8-6-12/h1-8,11,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVWUOXSJVVNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B2808876.png)
![4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2808878.png)
![1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808879.png)

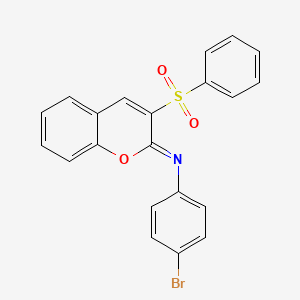
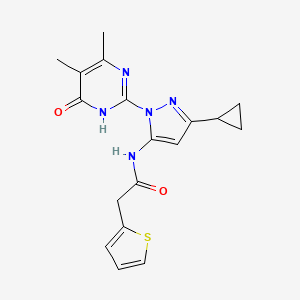
![[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate](/img/structure/B2808885.png)
![[5-(hydroxymethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B2808887.png)
![1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2808888.png)
![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)
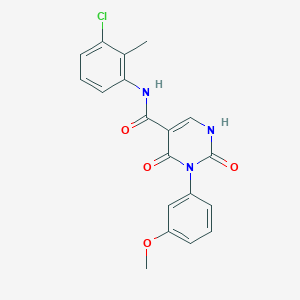
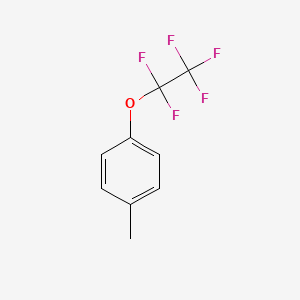
![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2808898.png)
